5-(2-Bromophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2-Bromophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromophenyl group and a p-tolyl group attached to a triazole ring, with a thiol group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromoaniline with p-tolyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) can be used for the reduction of the bromophenyl group.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfide or sulfonic acid derivatives.
Reduction: Phenyl-substituted triazole.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Bromophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Bromophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. The triazole ring can also interact with various enzymes and receptors, affecting their activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol
- 5-(2-Fluorophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol
- 5-(2-Methylphenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(2-Bromophenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the bromine atom, which can participate in various chemical reactions and influence the compound’s biological activity. The combination of the bromophenyl and p-tolyl groups also contributes to its distinct chemical and physical properties.
Properties
Molecular Formula |
C15H12BrN3S |
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Molecular Weight |
346.2 g/mol |
IUPAC Name |
3-(2-bromophenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H12BrN3S/c1-10-6-8-11(9-7-10)19-14(17-18-15(19)20)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,18,20) |
InChI Key |
FWRHKYLXARWQIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3Br |
Origin of Product |
United States |
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